Elimination of MGMT Reactivity: A Critical Safety Differentiator Over the Triazolopyrimidine Series
The 7-benzyl triazolopyridine scaffold, including 7-benzyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, is reported to show no reactivity with methyl guanine methyl transferase (MGMT). This is a direct optimization over the predecessor triazolopyrimidine series, where key compound 'Triazolopyrimidine 5' is an irreversible inhibitor of the DNA repair protein MGMT [1]. The absence of this liability is a primary, hard-coded differentiator for safety-conscious selection.
| Evidence Dimension | Reactivity with DNA repair protein MGMT |
|---|---|
| Target Compound Data | No reactivity |
| Comparator Or Baseline | Triazolopyrimidine 5: irreversibly inhibits MGMT |
| Quantified Difference | Qualitative: Liability present vs. liability absent |
| Conditions | Biochemical assay for MGMT inhibition |
Why This Matters
Irreversible MGMT inhibition is a known source of genotoxic risk; selecting a compound devoid of this activity is essential for long-term in vivo disease models and any translational development path.
- [1] Shaw, S. A., Vokits, B. P., Dilger, A. K., et al. (2020). Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. Bioorganic & Medicinal Chemistry, 28(22), 115723. View Source
